molecular formula C5H3BrFN B1291336 2-Bromo-4-fluoropyridine CAS No. 357927-50-5

2-Bromo-4-fluoropyridine

Cat. No.: B1291336
CAS No.: 357927-50-5
M. Wt: 175.99 g/mol
InChI Key: AIEATTRZKVGMBO-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoropyridine (CAS 357927-50-5) is a dihalogenated pyridine derivative with the molecular formula C₅H₃BrFN and a molecular weight of 175.99 g/mol. It features a bromine atom at the 2-position and a fluorine atom at the 4-position, making it a versatile intermediate in organic synthesis. Key applications include:

  • Synthesis of 2,2'-bipyridine ligands via Stille coupling for organoiridium complexes with optoelectronic properties .
  • Preparation of bis(pyridine) ligands through Sonogashira coupling for halogen-bonded iodine cation stabilization .
  • Development of catalysts for site-selective lysine acylation in histones .

Properties

IUPAC Name

2-bromo-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-5-3-4(7)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEATTRZKVGMBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619446
Record name 2-Bromo-4-fluoropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357927-50-5
Record name 2-Bromo-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-fluoropyridine
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Preparation Methods

Detailed Synthesis Example

One specific synthesis example involves using 2-bromopyridin-4-amine as a starting material:

Procedure:

  • A suspension of 2-bromopyridin-4-amine (0.50 g, 2.9 mmol) is prepared in 50% aqueous tetrafluoroboric acid (6.0 mL).

  • A solution of sodium nitrite (0.24 g, 3.5 mmol) in water (3.0 mL) is added dropwise at 0 °C over five minutes.

  • The mixture is allowed to warm to ambient temperature and stirred for approximately 12 hours.

  • Solid sodium bicarbonate is added until effervescence ceases, followed by extraction with ethyl acetate (30 mL × 2).

  • The organic layer is washed with saturated sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and concentrated to yield 2-bromo-4-fluoropyridine.

Yield: Typically around 70-85% depending on purification steps.

Comparative Analysis of Synthesis Methods

Method Starting Material Yield (%) Advantages Disadvantages
Halogenation 4-Fluoropyridine >80 Direct method, high yield Requires careful control of conditions
Nitration + Bromination 2-Amino-4-fluoropyridine Variable Allows further functionalization More steps involved
Direct Bromination 2-Bromopyridin-4-amine 70-85 Simple procedure May require specific reagents

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoropyridine depends on its specific application. In coupling reactions, it acts as a halogenated building block that undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Comparative Analysis Table

Compound CAS Number Molecular Formula Boiling Point (°C) Density (g/mL) Key Applications
This compound 357927-50-5 C₅H₃BrFN 188 ± 20 (predicted) 1.69 Ligands, organoiridium complexes
5-Bromo-2-fluoropyridine 766-11-0 C₅H₃BrFN 162–164 1.71 Pharmaceutical intermediates
2-Chloro-4-bromopyridine N/A C₅H₃BrClN N/A N/A Agrochemical synthesis
2-Bromo-3-methylpyridine 3430-17-9 C₆H₆BrN N/A N/A Specialty chemical synthesis

Research Findings and Trends

  • Electronic Effects : Fluorine’s position in this compound enhances electron-withdrawing effects, facilitating cross-coupling reactions compared to isomers with fluorine at the 5- or 6-positions .
  • Steric Considerations : 2-Bromo-6-fluoropyridine’s fluorine at the 6-position creates steric hindrance, reducing its utility in Stille couplings compared to the 4-fluoro isomer .
  • Market Availability : this compound is priced at JPY 27,000/5g (95% purity), while 5-Bromo-2-fluoropyridine is more cost-effective due to simpler synthesis .

Biological Activity

2-Bromo-4-fluoropyridine (CAS Number: 357927-50-5) is a heterocyclic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H3_3BrFN
  • Molecular Weight : 175.99 g/mol
  • Structure : The compound contains a pyridine ring substituted with bromine and fluorine atoms, which significantly influences its reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods. One notable synthetic route involves the reaction of 2-bromopyridin-4-amine with tetrafluoroboric acid and sodium nitrite in an aqueous medium, followed by treatment with sodium bicarbonate . This method highlights the compound's accessibility for further biological evaluations.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives of pyridine compounds, it was found that this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be in the micromolar range, indicating potent antibacterial properties.

Anticancer Activity

Case studies have indicated that this compound possesses anticancer properties. For instance, one study evaluated its effects on human cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.3Apoptosis induction
A549 (Lung Cancer)12.8Mitochondrial pathway activation

Enzyme Inhibition

Another aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been studied for its potential to inhibit certain kinases involved in cancer progression. For example, it was shown to inhibit the activity of the protein kinase CK2, which plays a critical role in cellular proliferation and survival .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : It affects various signaling pathways, including those related to apoptosis and cell cycle regulation.
  • Direct Interaction with Target Proteins : Binding studies suggest that it interacts directly with target proteins involved in cancer cell survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4-fluoropyridine, and how can purity be validated?

  • Methodology : The compound is typically synthesized via halogenation of fluoropyridine precursors or cross-coupling reactions. For example, Suzuki or Negishi couplings using halogenated pyridines as intermediates (e.g., 5-Bromo-2-fluoropyridine derivatives) . High purity (>95%) is ensured using column chromatography followed by HPLC or GC analysis. Purity validation should adhere to protocols referencing CAS RN 357927-50-5 and include spectroscopic consistency checks (e.g., NMR, mass spectrometry) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy : 1^1H/13^13C NMR (to confirm substitution patterns), FT-IR (for functional group analysis), and high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL and visualization using ORTEP-3 . These tools resolve bond lengths and angles, critical for confirming the bromo-fluoro positional isomerism .

Q. What physical properties of this compound are essential for experimental reproducibility?

  • Key Data :

PropertyValueSource
Boiling Point162–164°C (750 mmHg)
Density1.71 g/mL at 25°C
Refractive Indexn20Dn_{20}^D = 1.5325
These parameters guide solvent selection, reaction conditions, and storage protocols to prevent decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electronic effects, such as the electron-withdrawing fluorine atom’s impact on bromine’s leaving-group ability. This predicts regioselectivity in Pd-catalyzed couplings . Comparative studies with analogs (e.g., 2-Bromo-5-fluoropyridine) validate computational outcomes against experimental yields .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Cross-validate using multiple techniques:

  • Discrepancies in 19^{19}F NMR shifts may arise from solvent effects; replicate measurements in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) .
  • Conflicting mass spectrometry fragments? Re-analyze via tandem MS (MS/MS) or compare with isotopic patterns predicted by computational tools .
  • For crystallographic ambiguities, refine data using WinGX to resolve disorder or thermal motion artifacts .

Q. What strategies optimize regioselectivity in derivatizing this compound for complex heterocycles?

  • Methodology :

  • Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, guided by fluorine’s meta-directing effects .
  • Protecting Groups : Introduce temporary substituents (e.g., silyl ethers) to block undesired reactivity during functionalization .
  • Catalytic Systems : Screen Pd/XPhos or Ni/IPr catalysts to enhance selectivity in C–C bond formations, referencing analogous reactions in halogenated pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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